PEG8 Chain Length Balances Solubility and Conformational Space for PROTAC Ternary Complex Formation
The PEG8 spacer in Benzyl-PEG8-Ots provides a specific spatial reach of approximately 32 atoms, which has been empirically identified as an optimal length for facilitating ternary complex formation between E3 ligases and target proteins [1]. This length balances the need to bridge inter-protein distances with minimizing entropic penalties associated with long, highly flexible linkers [1]. In contrast, shorter PEG4 linkers (16 atoms) may fail to bridge the required distance between binding sites, while longer PEG12 linkers (48 atoms) introduce excessive conformational freedom that reduces the effective molarity of the ternary complex and can negatively impact degradation efficiency (DC50) .
| Evidence Dimension | Linker length and estimated spatial reach |
|---|---|
| Target Compound Data | PEG8 chain: ~32 atoms; Molecular Weight: 614.74 Da; LogP: 1.9 |
| Comparator Or Baseline | PEG4: ~16 atoms (MW 456.55 Da); PEG12: ~48 atoms (MW 790.95 Da) |
| Quantified Difference | PEG8 provides an intermediate molecular weight and chain length, balancing aqueous solubility (LogP 1.9) with the ability to span common protein-protein interaction distances. |
| Conditions | Calculated physicochemical properties; empirical observation from PROTAC linker SAR studies. |
Why This Matters
Procuring Benzyl-PEG8-Ots selects a linker length that is overrepresented among active PROTACs, reducing the risk of linker-length-driven inactivity observed with shorter (PEG4) or longer (PEG12) analogs in initial degrader screening.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Article, 2025-10-17. PEG8 as empirical standard. View Source
